molecular formula C17H16N4O B2783535 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide CAS No. 915910-59-7

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide

Cat. No. B2783535
CAS RN: 915910-59-7
M. Wt: 292.342
InChI Key: NSOSMRUDSNHCTD-UHFFFAOYSA-N
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Description

The compound “4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide” is a type of 1,2,3-triazole . It has a molecular formula of C17H16N4O and a molecular weight of 292.342.


Synthesis Analysis

A series of 1,4-disubstituted 1,2,3-triazoles with amide-hydroxyl functionality was synthesized from aliphatic alkynes and aromatic bromides in the presence of a catalytic amount of cellulose CuI nanoparticles . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The synthesized triazoles were characterized by various analytical techniques: FTIR, 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

The synthesized 1,2,3-triazoles were screened for in vitro antioxidant and antimicrobial activities . The antioxidant activity of the compound was found better than other compounds .

Scientific Research Applications

Synthesis of Novel Compounds

A significant application of benzamide-based triazoles is in the synthesis of novel compounds. For instance, benzamide-based 5-aminopyrazoles and their derivatives show remarkable anti-avian influenza virus activity. These compounds were prepared through a reaction sequence involving benzoyl isothiocyanate, highlighting the versatile utility of benzamide-based triazoles in creating biologically active molecules (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including those related to 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)benzamide, has shown promising antimicrobial activities. The synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety resulted in compounds with potential antimicrobial properties (Abdelriheem, Mohamed, & Abdelhamid, 2017). Another study synthesized Schiff bases from benzoyl glycine and thiocarbohydrazide, evaluating their antibacterial and antifungal activities (Mange, Isloor, Malladi, Isloor, & Fun, 2013).

Corrosion Inhibition

The corrosion inhibition of mild steel in sulfuric acid solutions by triazole derivatives demonstrates the chemical's relevance in industrial applications. Comparative studies of Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and its p-tolyl analogue showed these compounds as effective corrosion inhibitors, with mixed type inhibition properties (Elazhary, Laamari, Boutouil, Bahsis, Haddad, Anane, & Stiriba, 2019).

Anti-Viral Activities

The development of antiviral agents is another crucial application area. Benzamide-based triazoles have been explored for their potential to inhibit influenza viruses, indicating their promise in treating or managing viral infections (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The docking studies were performed to find out various binding interactions of protein-ligand complex . The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Future Directions

The study of 1,2,3-triazoles has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of new classes of antimicrobial agents, particularly structurally diverse molecules with unique mechanisms of action, high potency, less toxicity, and no or fewer side effects .

properties

IUPAC Name

N-(4-methylphenyl)-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-3-7-15(8-4-12)19-17(22)14-5-9-16(10-6-14)21-13(2)11-18-20-21/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOSMRUDSNHCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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